Predicted pKa Difference: 2-Bromo-6-nitropyridin-3-ol vs 6-Bromo-2-nitropyridin-3-ol Regioisomer
The predicted acid dissociation constant (pKa) of 2-Bromo-6-nitropyridin-3-ol at the 3-hydroxyl position is 2.76±0.10, compared to -1.31±0.10 for the regioisomeric 6-Bromo-2-nitropyridin-3-ol . This pKa difference of approximately 4.07 log units indicates that the target compound is over 10,000-fold more acidic than its regioisomer, reflecting the electron-withdrawing influence of the nitro group at the ortho-6-position on the hydroxyl group at position 3 .
| Evidence Dimension | Acid dissociation constant (pKa) at 3-OH position |
|---|---|
| Target Compound Data | pKa = 2.76 ± 0.10 (Predicted) |
| Comparator Or Baseline | 6-Bromo-2-nitropyridin-3-ol (CAS 443956-08-9): pKa = -1.31 ± 0.10 (Predicted) |
| Quantified Difference | ΔpKa ≈ 4.07 log units (target compound is >10,000× more acidic) |
| Conditions | Predicted values from ACD/Labs and ChemAxon algorithms as reported by ChemicalBook and CookeChem |
Why This Matters
A pKa difference of ~4 units determines whether the compound exists predominantly in neutral or ionized form at physiological pH (7.4), directly impacting solubility, membrane permeability, protein binding, and synthetic reactivity in nucleophilic substitution reactions—making these regioisomers non-interchangeable in both biological assays and synthetic routes.
